molecular formula C14H13NOS2 B5003696 4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one

4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one

Cat. No. B5003696
M. Wt: 275.4 g/mol
InChI Key: LOKLGBXASGGZCP-RFDRRPSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a thiazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.

Mechanism of Action

The mechanism of action of 4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is thought to involve the formation of a toxic metabolite, MPP+, which selectively damages dopaminergic neurons in the brain. MPP+ is taken up by dopamine transporters, where it accumulates and causes oxidative stress and mitochondrial dysfunction, leading to cell death.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, including the selective degeneration of dopaminergic neurons in the substantia nigra, as well as oxidative stress and mitochondrial dysfunction. This compound has also been shown to induce apoptosis in cancer cells, making it a potential tool for cancer research and drug development.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is its ability to selectively target dopaminergic neurons in the brain, making it a valuable tool for researchers studying Parkinson's disease. However, this compound also has a number of limitations, including its toxicity and the fact that it is difficult to administer in vivo.

Future Directions

There are a number of potential future directions for research involving 4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one, including the development of new treatments for Parkinson's disease and other neurodegenerative disorders. Other potential areas of research include the use of this compound in cancer research and drug development, as well as the study of the mechanisms of oxidative stress and mitochondrial dysfunction. Overall, this compound is a valuable tool for researchers in a variety of different fields, and its potential applications are still being explored.

Synthesis Methods

4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one can be synthesized using a variety of different methods, including the reaction of 2-methylthio-4-(2-nitrovinyl)thiazole with phenylacetylene in the presence of a palladium catalyst. Other methods involve the reaction of 2-methylthio-4-(2-bromoethyl)thiazole with phenylacetylene in the presence of a base, or the reaction of 2-methylthio-4-(2-chloroethyl)thiazole with phenylacetylene in the presence of a copper catalyst.

Scientific Research Applications

4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been used in a variety of different scientific research applications, including studies of the nervous system, cancer research, and drug development. One of the most well-known uses of this compound is in the study of Parkinson's disease, where it has been shown to cause a selective degeneration of dopaminergic neurons in the substantia nigra. This makes this compound a valuable tool for researchers studying the mechanisms of Parkinson's disease and potential treatments for the condition.

properties

IUPAC Name

(4Z)-4-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-methylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS2/c1-10(8-11-6-4-3-5-7-11)9-12-13(16)18-14(15-12)17-2/h3-9H,1-2H3/b10-8+,12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKLGBXASGGZCP-RFDRRPSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)SC(=N2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)SC(=N2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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